N-cyclopropylpyrrolidine-1-sulfonamide

Description

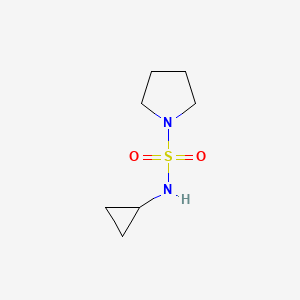

N-cyclopropylpyrrolidine-1-sulfonamide is a specific chemical entity that embodies several key features of modern medicinal chemistry. Its core structure contains the enduringly important sulfonamide functional group, linked to a saturated nitrogen-containing heterocycle (pyrrolidine) and further substituted with a cyclopropyl (B3062369) ring. This combination of structural motifs places it at the intersection of several important classes of organic compounds and suggests a design influenced by decades of research into structure-activity relationships.

The journey of the sulfonamide functional group in medicine is a compelling story of scientific discovery and therapeutic innovation. It began with the discovery of Prontosil, the first commercially available antibacterial agent, which was found to be a prodrug that metabolized into sulfanilamide. slideshare.net This discovery ushered in the era of chemotherapy and provided the first effective treatments for a range of bacterial infections before the widespread availability of penicillin. ajchem-b.comresearchgate.net The primary mechanism of action for these early antibacterial sulfonamides was their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. researchgate.net By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs disrupt a vital metabolic pathway in bacteria, leading to a bacteriostatic effect. researchgate.net

While their role as standalone antibiotics has diminished in some areas due to the development of bacterial resistance, sulfonamides remain relevant, often used in combination therapies like co-trimoxazole (B1683656) (a mixture of sulfamethoxazole (B1682508) and trimethrim). researchgate.net However, the significance of the sulfonamide group has expanded far beyond its antibacterial origins. Today, sulfonamide-containing compounds are a cornerstone of modern pharmacology, demonstrating a remarkable versatility in their biological activities. benthamdirect.comingentaconnect.comproquest.com This has led to their development as diuretics (e.g., hydrochlorothiazide), antiviral agents (including HIV protease inhibitors like amprenavir), and a growing number of anticancer drugs. benthamdirect.comingentaconnect.comproquest.combenthamdirect.comnih.gov The ability of the sulfonamide moiety to bind to various enzyme active sites, particularly metalloenzymes, has been a key factor in this expansion. benthamdirect.com

The following table provides a snapshot of the diverse applications of the sulfonamide functional group in medicine:

| Therapeutic Class | Example Compound | Primary Mechanism/Use |

| Antibacterial | Sulfamethoxazole | Inhibition of dihydropteroate synthase |

| Diuretic | Hydrochlorothiazide | Inhibition of the Na+/Cl- symporter in the kidney |

| Anticancer | Belinostat | Histone deacetylase (HDAC) inhibition |

| Antiviral | Amprenavir | HIV protease inhibition |

| Anti-inflammatory | Celecoxib (B62257) | Selective COX-2 inhibition |

This compound can be classified based on its distinct structural components. The core of the molecule is the sulfonamide group (-SO₂N<), where the nitrogen atom is part of a pyrrolidine (B122466) ring and is also bonded to a cyclopropyl group. This places the compound into several overlapping categories.

Firstly, it is an N-substituted sulfonamide . The nitrogen of the sulfonamide is bonded to two carbon atoms (one from the pyrrolidine ring and one from the cyclopropyl group), which differentiates it from primary sulfonamides (R-SO₂NH₂) and secondary sulfonamides (R-SO₂NHR'). pharmacy180.compharmacy180.com This substitution pattern is critical as it influences the molecule's physicochemical properties, such as acidity and lipophilicity, and its ability to form hydrogen bonds, which in turn affects its pharmacokinetic profile and target binding.

Secondly, the presence of the pyrrolidine ring makes it a cyclic sulfonamide derivative . The pyrrolidine ring is a five-membered saturated heterocycle that is a common scaffold in medicinal chemistry. nih.govresearchgate.netnih.gov Its inclusion can impart a degree of conformational rigidity to the molecule, which can be advantageous for binding to a specific biological target. nih.govresearchgate.net The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is increasingly recognized as important for developing potent and selective drugs. nih.govresearchgate.net Furthermore, the nitrogen atom within the pyrrolidine ring can influence the basicity of the molecule. nih.gov

Finally, the attachment of the cyclopropyl group to the sulfonamide nitrogen is a significant feature. The cyclopropyl ring is a small, strained three-membered ring that has become a valuable tool in drug design. scientificupdate.comiris-biotech.denih.gov It is often used to enhance metabolic stability, as the C-H bonds of the cyclopropyl ring are stronger and less susceptible to oxidative metabolism compared to those in linear alkyl chains. hyphadiscovery.comnbinno.com The rigid nature of the cyclopropyl group can also serve to lock in a specific conformation, which can lead to increased potency and selectivity for a target receptor. iris-biotech.denih.gov It can also modulate the lipophilicity and other physicochemical properties of the parent molecule. iris-biotech.de

The combination of these structural elements in this compound results in a molecule with a unique three-dimensional shape and a specific set of physicochemical properties that are a direct consequence of its classification as a cyclic, N-substituted sulfonamide bearing a cyclopropyl moiety.

The research trajectories for sulfonamide-containing compounds have diversified significantly from their initial focus on antibacterial agents. The inherent versatility of the sulfonamide functional group has allowed medicinal chemists to explore its potential in a wide range of therapeutic areas. ajchem-b.comresearchgate.netresearchgate.net

A major area of contemporary research is in oncology . Sulfonamides have been successfully developed as anticancer agents through various mechanisms of action. nih.govnih.govresearchgate.net They have been shown to act as inhibitors of carbonic anhydrases, which are enzymes overexpressed in many tumors and involved in pH regulation and tumor progression. benthamdirect.comnih.gov Additionally, sulfonamide-based compounds have been designed as inhibitors of tyrosine kinases, matrix metalloproteinases, and histone deacetylases, all of which are important targets in cancer therapy. nih.gov

Another significant research direction is in the development of antiviral drugs . The sulfonamide moiety is a key component of several HIV protease inhibitors. proquest.combenthamdirect.comraco.cat Research is ongoing to develop new sulfonamide-based antivirals that are effective against a range of viruses, including hepatitis C virus (HCV) and coronaviruses. raco.catnih.govproquest.comnih.gov

The role of sulfonamides as diuretics continues to be an area of interest, with research focusing on understanding their effects on various carbonic anhydrase isozymes and their potential for new applications beyond traditional diuretic use. nih.govproquest.comnih.gov There is also investigation into the anti-inflammatory properties of sulfonamide diuretics. nih.gov

The following table summarizes some of the key research trajectories for sulfonamide-containing compounds:

| Research Area | Therapeutic Target/Mechanism | Example Applications |

| Anticancer | Carbonic Anhydrase Inhibition, Tyrosine Kinase Inhibition, Histone Deacetylase (HDAC) Inhibition | Treatment of various solid tumors and hematological malignancies benthamdirect.comnih.govnih.gov |

| Antiviral | Protease Inhibition, Reverse Transcriptase Inhibition | Treatment of HIV, Hepatitis C, and other viral infections benthamdirect.comraco.catnih.govproquest.com |

| Diuretics | Carbonic Anhydrase Inhibition, Ion Transporter Modulation | Treatment of hypertension and edema nih.govproquest.comnih.gov |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | Treatment of inflammatory conditions |

| Neurological Disorders | Enzyme Inhibition (e.g., cholinesterase) | Potential treatments for Alzheimer's and other neurodegenerative diseases frontiersin.org |

The continued exploration of new synthetic methods and a deeper understanding of the structure-activity relationships of sulfonamides are likely to lead to the discovery of even more therapeutic applications for this versatile functional group. nih.govresearchgate.netnih.govresearchgate.net The specific combination of a cyclic amine and a cyclopropyl substituent in this compound represents a modern approach to leveraging the potential of the sulfonamide scaffold.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylpyrrolidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c10-12(11,8-7-3-4-7)9-5-1-2-6-9/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEVTQOSLIUPTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339745-54-8 | |

| Record name | N-cyclopropylpyrrolidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N Cyclopropylpyrrolidine 1 Sulfonamide Analogs

Established Synthetic Pathways for Sulfonamide Core Structures

The construction of the sulfonamide linkage (R-SO₂-NR'R'') is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. However, a variety of other innovative methods have been developed to broaden the scope and applicability of sulfonamide synthesis.

Sulfonyl Chloride Reactivity with Amines

The reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base is the most traditional and widely employed method for the synthesis of sulfonamides. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is neutralized by the base.

The choice of base and solvent can influence the reaction rate and yield. Common bases include pyridine, triethylamine, and sodium hydroxide. The reaction is typically carried out in aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile. While this method is robust, it is dependent on the availability and stability of the corresponding sulfonyl chlorides.

| Amine Substrate | Sulfonylating Agent | Base | Solvent | Yield (%) |

| Aniline | Benzenesulfonyl chloride | Pyridine | - | ~100% |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | Quantitative |

| Various amines | Mesyl or Tosyl chloride | - | Water | High |

| Primary and secondary amines | p-Toluenesulfonyl chloride | Crosslinked poly(4-vinylpyridine) | - | Good |

This table presents a selection of examples illustrating the versatility of the sulfonylation of amines using sulfonyl chlorides under various reaction conditions.

Organometallic Approaches (e.g., Grignard Reagents, Organolithium Reagents)

Grignard reagents (R-MgX) react with sulfur dioxide to form magnesium sulfinates (R-SO₂-MgX). scienceinfo.comstackexchange.com These intermediates can then be treated with an aminating agent, such as a chloramine (B81541) or hydroxylamine (B1172632) derivative, to furnish the desired sulfonamide. Similarly, organolithium reagents (R-Li) can be employed in a comparable reaction sequence. nih.govwikipedia.org These approaches are advantageous as they allow for the introduction of a wide variety of organic moieties (R groups) derived from the corresponding organometallic precursors.

| Organometallic Reagent | Sulfur Source | Aminating Agent | Product |

| Methylmagnesium chloride | Sulfur dioxide | Chloramine | Methanesulfonamide |

| Phenylmagnesium bromide | Sulfur dioxide | N-chloro-N,N-dimethylamine | N,N-Dimethylbenzenesulfonamide |

| n-Butyllithium | Sulfur dioxide | Hydroxylamine-O-sulfonic acid | Butanesulfonamide |

This table provides illustrative examples of the use of organometallic reagents in sulfonamide synthesis.

Sulfur Dioxide Surrogates (e.g., DABSO, t-BuONSO) in Sulfonamide Formation

The use of gaseous and toxic sulfur dioxide can be challenging in a laboratory setting. To address this, stable and easy-to-handle solid surrogates for SO₂ have been developed. DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a widely used crystalline solid that releases SO₂ upon gentle heating. rsc.orgorganic-chemistry.orgafinitica.comdocumentsdelivered.comrsc.org This allows for the in-situ generation of sulfinates from organometallic reagents, which can then be converted to sulfonamides in a one-pot fashion. organic-chemistry.orgafinitica.comtcichemicals.com

Another innovative reagent is N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). This reagent reacts directly with a variety of (hetero)aryl and alkyl Grignard and organolithium reagents to provide primary sulfonamides in a convenient one-step process. nih.govorganic-chemistry.orgnih.govcortexorganics.com This method is particularly valuable for the synthesis of primary sulfonamides, which can be challenging to obtain via traditional routes.

| SO₂ Surrogate | Organometallic Reagent | Aminating Agent/Conditions | Yield (%) |

| DABSO | Phenylmagnesium bromide | N-Chlorosuccinimide, then amine | 50-80% |

| DABSO | Various Grignard reagents | Sulfuryl chloride, then amine | Good |

| t-BuONSO | 4-Methylphenylmagnesium bromide | Direct reaction | 85% |

| t-BuONSO | 2-Thienyllithium | Direct reaction | 78% |

This table highlights the utility of DABSO and t-BuONSO in modern sulfonamide synthesis, showcasing their reactivity with various organometallic partners.

Oxidative Aminosulfonylation Protocols

Oxidative aminosulfonylation methods offer a direct approach to sulfonamide synthesis from readily available starting materials such as thiols and amines, bypassing the need for pre-functionalized sulfonylating agents. These methods typically involve the in-situ generation of a reactive sulfur species that is then trapped by an amine.

One such approach involves the electrochemical oxidative coupling of thiols and amines. nih.govacs.org This environmentally benign method is driven by electricity and avoids the use of chemical oxidants. Another strategy is the copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates with DABSO and N-chloroamines. organic-chemistry.org These oxidative methods are continually being developed to offer milder and more sustainable routes to sulfonamides.

| Starting Materials | Catalyst/Conditions | Product |

| Thiophenol, Aniline | Electrochemical oxidation | N-Phenylbenzenesulfonamide |

| Aryldiazonium tetrafluoroborate, DABSO, N-chloroamine | Copper catalyst | Aryl sulfonamide |

| Thiols, Amines | N-Chlorosuccinimide, Tetrabutylammonium chloride, Water | Sulfonamide |

This table illustrates the diversity of starting materials and conditions employed in oxidative aminosulfonylation reactions.

One-Pot Synthetic Strategies

One-pot syntheses of sulfonamides are highly desirable as they reduce the number of purification steps, save time, and minimize waste. nih.govthieme.deorganic-chemistry.orgthieme-connect.comorganic-chemistry.orgresearchgate.netacs.org Several innovative one-pot procedures have been developed that combine multiple reaction steps in a single vessel.

For instance, a one-pot synthesis of sulfonamides from thiols has been reported using N-chlorosuccinimide for the in-situ generation of sulfonyl chlorides, which are then reacted with amines. organic-chemistry.org Another approach involves the palladium-catalyzed coupling of aryl iodides and DABSO to form aryl ammonium (B1175870) sulfinates, which are then treated with an amine and sodium hypochlorite (B82951) in the same pot to yield the sulfonamide. organic-chemistry.org The development of such tandem or domino reactions represents a significant advancement in the efficient synthesis of sulfonamides.

| Starting Materials | Reagents/Catalysts | Key Intermediate |

| Thiols, Amines | N-Chlorosuccinimide | Sulfonyl chloride |

| Aryl iodides, DABSO, Amines | Palladium catalyst, Sodium hypochlorite | Aryl ammonium sulfinate |

| Carboxylic acids, Amines | Copper catalyst | Sulfonyl chloride |

| Primary/Secondary amine-derived sulfonate salts, Amines | Cyanuric chloride, Triethylamine | Sulfonyl chloride |

This table summarizes various one-pot strategies for sulfonamide synthesis, highlighting the key starting materials and in-situ generated intermediates.

Strategies for N-Cyclopropylpyrrolidine-1-sulfonamide Scaffold Synthesis

The synthesis of the target scaffold, this compound, can be envisioned through two primary retrosynthetic disconnections. The first and most direct approach involves the reaction of a pre-formed N-cyclopropylpyrrolidine with a suitable sulfonating agent. A second approach would involve the formation of a pyrrolidine-1-sulfonamide, followed by the introduction of the cyclopropyl (B3062369) group onto the nitrogen atom.

Given the commercial availability of pyrrolidine-1-sulfonyl chloride, a straightforward synthetic route would involve its reaction with cyclopropylamine (B47189). This reaction would follow the classical sulfonamide synthesis pathway described in section 2.1.1. The nucleophilic cyclopropylamine would attack the electrophilic sulfur of pyrrolidine-1-sulfonyl chloride, and in the presence of a suitable base to scavenge the generated HCl, would afford the desired this compound.

Alternatively, if N-cyclopropylpyrrolidine is available, it could be reacted with a generic sulfonating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a base, followed by quenching with ammonia (B1221849) or an appropriate amine to generate the sulfonamide. The synthesis of N-cyclopropylpyrrolidine itself can be achieved through various methods, including the reductive amination of cyclopropanecarboxaldehyde (B31225) with pyrrolidine (B122466) or the alkylation of pyrrolidine with a cyclopropyl halide.

| Reactant 1 | Reactant 2 | Method |

| Pyrrolidine-1-sulfonyl chloride | Cyclopropylamine | Nucleophilic substitution |

| N-Cyclopropylpyrrolidine | Sulfuryl chloride, then Ammonia | Sulfonylation |

| Pyrrolidine | Cyclopropyl bromide | N-Alkylation |

| Cyclopropanecarboxaldehyde | Pyrrolidine | Reductive amination |

This table outlines potential synthetic strategies for the construction of the this compound scaffold and its key precursors.

Derivatization and Structural Modification of this compound for Enhanced Biological Activities

The chemical architecture of this compound offers multiple avenues for structural modification. By systematically altering each component of the molecule, researchers can fine-tune its properties to achieve desired biological effects. The following sections detail potential chemical modifications at the pyrrolidine ring, the cyclopropyl moiety, and the sulfonamide nitrogen, as well as the development of compound libraries for comprehensive SAR studies.

Chemical Modification at the Pyrrolidine Ring System

One common strategy involves the introduction of substituents at the 3- and 4-positions of the pyrrolidine ring. For instance, the incorporation of fluorophenyl groups has been shown to enhance in vitro potency in some classes of pyrrolidine sulfonamides. The stereochemistry of these substituents is also crucial, as the puckering of the pyrrolidine ring can be controlled through the choice of cis- or trans-isomers, which in turn affects the spatial orientation of the appended groups.

Furthermore, the pyrrolidine nitrogen can be functionalized by introducing different aromatic or heterocyclic rings. This has been explored in the synthesis of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus, where such modifications have led to potent inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2).

A study on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib highlighted the importance of substituents on the pyrrolidine scaffold. nih.gov The introduction of various chemical groups at different positions and modifications to their stereochemistry were shown to have a significant impact on inhibitory activity. nih.gov For example, the R1 position showed low tolerance for modifications, while changes at other positions, such as R5, were better tolerated. nih.gov

Table 1: Impact of Pyrrolidine Ring Modifications on Biological Activity in Analogous Systems

| Modification Site | Substituent | Observed Effect on Activity |

|---|---|---|

| 3- and 4-positions | Fluorophenyl groups | Enhanced in vitro potency |

| Pyrrolidine Nitrogen | Aromatic/Heterocyclic rings | Potent PARP-1 and -2 inhibition |

| R1 position (analogous) | Phenyl to methyl | Decreased inhibitory activity nih.gov |

Chemical Modification at the Cyclopropyl Moiety

The cyclopropyl group is a valuable structural motif in drug design, often introduced to enhance metabolic stability, modulate lipophilicity, and provide conformational constraint. mdpi.com Chemical modifications of the cyclopropyl moiety in this compound can therefore be a fruitful strategy for optimizing its pharmacological properties.

One approach is the introduction of substituents directly onto the cyclopropyl ring. This can create chiral centers and allow for the exploration of stereochemical effects on biological activity. The synthesis of amide derivatives containing a substituted cyclopropane (B1198618) ring has been reported, demonstrating the feasibility of such modifications. mdpi.com For example, 2-aryl-substituted cyclopropane-1-carboxamides have been synthesized and evaluated for their antimicrobial activity. mdpi.com

Another strategy involves replacing the cyclopropyl group with other small, strained ring systems, such as cyclobutane, to probe the effect of ring size and conformation on activity. Alternatively, the cyclopropyl ring can be functionalized with groups that can participate in hydrogen bonding or other interactions with a biological target.

Table 2: Examples of Chemical Modifications on Cyclopropyl-Containing Amides

| Compound | Modification | Synthetic Approach |

|---|---|---|

| 2-(2-Bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide | Aryl substitution on cyclopropane | Amide coupling of a substituted cyclopropanecarboxylic acid mdpi.com |

| N-cyclopentyl-2-(p-tolyl)cyclopropane-1-carboxamide | Alkyl and aryl substitution | Amide coupling of a substituted cyclopropanecarboxylic acid mdpi.com |

Modifications at the Sulfonamide Nitrogen

A primary modification strategy is the acylation of the sulfonamide nitrogen to form N-acylsulfonamides. These derivatives are often designed as bioisosteres of carboxylic acids and have shown a broad spectrum of biological activities. nih.gov The acyl group can be varied from simple alkyl or aryl groups to more complex heterocyclic moieties.

Another approach involves the synthesis of sulfonimidamides, where the sulfonamide oxygen is replaced by a nitrogen atom. This creates a new functional group with distinct chemical properties and has been shown to be a valuable modification in medicinal chemistry. nih.gov A one-pot, three-component synthesis of sulfonimidamides has been developed, allowing for the rapid generation of diverse analogs. nih.gov

Furthermore, the sulfonamide nitrogen can be incorporated into a larger heterocyclic ring system. For example, methods have been developed for the construction of nitrogen heterocycles that include an endocyclic sulfonamide fragment, such as 1,2,4-benzothiadiazepine-1,1-dioxides.

Table 3: Potential Modifications at the Sulfonamide Nitrogen

| Modification Type | Resulting Functional Group | Potential Impact |

|---|---|---|

| Acylation | N-acylsulfonamide | Bioisosteric replacement of carboxylic acids, altered electronic properties nih.gov |

| Imination | Sulfonimidamide | Altered geometry and hydrogen bonding capacity nih.gov |

Development of Compound Libraries for Structure-Activity Relationship Studies

To systematically explore the structure-activity relationships (SAR) of this compound analogs, the development of compound libraries is an efficient and powerful approach. By creating a diverse collection of related compounds with systematic variations at the pyrrolidine ring, cyclopropyl moiety, and sulfonamide nitrogen, researchers can rapidly identify key structural features that govern biological activity.

In a study on pyrrolidine and piperidine (B6355638) sulfonamide derivatives as anti-diabetic agents, a series of compounds was synthesized to establish SAR. nih.gov This work demonstrated that systematic modifications to the sulfonamide portion of the molecule led to the identification of a potent compound with an IC50 value of 41.17 nM. nih.gov

The data generated from screening these libraries can be used to build quantitative structure-activity relationship (QSAR) models, which can then guide the design of next-generation analogs with further improved properties. This iterative process of library synthesis, biological evaluation, and computational modeling is a highly effective strategy for lead optimization.

Advanced Spectroscopic and Analytical Characterization Techniques for N Cyclopropylpyrrolidine 1 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of N-cyclopropylpyrrolidine-1-sulfonamide. Through ¹H and ¹³C NMR, detailed insights into the atomic connectivity and chemical environment of the molecule are obtained, enabling the verification of the cyclopropyl (B3062369) and pyrrolidine (B122466) moieties and the sulfonamide linkage.

In a typical ¹H NMR spectrum, the protons of the cyclopropyl group are expected to produce signals in the upfield region, generally between 0.5 and 1.0 ppm. These signals often appear as complex multiplets due to intricate spin-spin coupling. The protons of the pyrrolidine ring would generate signals in the 1.5 to 3.5 ppm range, with those protons alpha to the nitrogen atom being more deshielded and resonating at the lower end of this range. For sulfonamide derivatives, the N-H proton typically appears as a singlet in the range of 8.78 to 10.15 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information about the carbon backbone. The methylene (B1212753) carbons of the cyclopropyl ring are expected to resonate at high field, while the pyrrolidine carbons would appear in the 20 to 60 ppm region. In derivatives containing aromatic rings, the corresponding carbon signals would be observed between approximately 111 and 160 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Structural Moieties in this compound Analogs This interactive table provides representative chemical shift ranges for the key structural components of this compound, based on data from analogous compounds.

| Structural Unit | Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Cyclopropyl | -CH₂- | 0.5 - 1.0 (m) | 5 - 15 |

| >CH- | 2.0 - 2.5 (m) | 20 - 30 | |

| Pyrrolidine | -CH₂- (β to N) | 1.5 - 2.0 (m) | 20 - 30 |

| -CH₂- (α to N) | 3.0 - 3.5 (m) | 45 - 60 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for ascertaining the molecular weight and probing the fragmentation behavior of this compound. Soft ionization techniques, such as Electrospray Ionization (ESI), typically reveal the protonated molecule [M+H]⁺, which directly confirms the molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn allows for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments yield characteristic fragmentation patterns that are invaluable for structural confirmation. For sulfonamides, a common fragmentation pathway involves the cleavage of the S-N bond. researchgate.net In the case of aromatic sulfonamides, a notable fragmentation is the elimination of SO₂ (a neutral loss of 64 Da). nih.gov The fragmentation of this compound would also be expected to involve the cleavage of the pyrrolidine and cyclopropyl rings. For instance, the loss of the pyrrolidine ring as a neutral fragment of 71 Da has been observed in related compounds. wvu.edu

Table 2: Expected Key Mass Spectrometry Fragments for this compound This interactive table outlines the expected key fragments and their corresponding mass-to-charge ratios (m/z) that would be observed in the mass spectrum of this compound.

| Fragment Description | Expected m/z | Fragmentation Pathway |

|---|---|---|

| Protonated Molecule | [M+H]⁺ | Ionization |

| Loss of SO₂ | [M+H - 64]⁺ | Cleavage and rearrangement (in aromatic derivatives) |

| Cleavage of S-N bond | Varies | S-N bond scission |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed for the rapid identification of the principal functional groups within this compound. The sulfonamide group provides the most distinctive absorption bands.

The S=O stretching vibrations of the sulfonyl group are strong and appear as two separate bands: an asymmetric stretch typically in the 1320–1310 cm⁻¹ region and a symmetric stretch between 1155 and 1143 cm⁻¹. researchgate.net The S-N bond stretching is generally observed around 931 cm⁻¹. nih.gov If a sulfonamide N-H bond is present, its stretching vibration would be found in the 3263–3231 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the aliphatic cyclopropyl and pyrrolidine moieties are expected just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound This interactive table lists the characteristic infrared absorption frequencies for the key functional groups present in this compound.

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1320 - 1310 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1155 - 1143 |

| Sulfonamide (S-N) | Stretch | ~931 |

| Sulfonamide (N-H) | Stretch | 3263 - 3231 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For this compound itself, which lacks significant chromophores, the UV-Vis spectrum is expected to show absorptions only in the far UV region (below 220 nm), corresponding to n→σ* and σ→σ* transitions.

However, for derivatives of this compound that contain aromatic systems, the UV-Vis spectra become more informative. These derivatives will display characteristic π→π* transitions, leading to strong absorption bands at wavelengths typically above 250 nm. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the elemental composition of a pure substance. For this compound, with the chemical formula C₇H₁₄N₂O₂S, the theoretical percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur can be calculated. The experimental results from elemental analysis must align closely with these theoretical values (usually within ±0.4%) to confirm the empirical formula and the sample's purity.

Table 4: Theoretical Elemental Composition of this compound (C₇H₁₄N₂O₂S) This interactive table shows the theoretical elemental composition of this compound, which is used to verify the purity and empirical formula of a synthesized sample.

| Element | Symbol | Percentage (%) |

|---|---|---|

| Carbon | C | 44.21 |

| Hydrogen | H | 7.42 |

| Nitrogen | N | 14.73 |

| Oxygen | O | 16.83 |

Structure Activity Relationship Sar and Structure Property Relationship Spr of N Cyclopropylpyrrolidine 1 Sulfonamide Analogs

Impact of Substituent Effects on Biological Activity and Binding Affinity

There is a lack of published research detailing how modifications to the cyclopropyl (B3062369) or pyrrolidine (B122466) rings, or to the sulfonamide linkage of N-cyclopropylpyrrolidine-1-sulfonamide, influence its biological activity and binding affinity for any particular target. While the biological activities of sulfonamides can be broad, including antimicrobial, anticancer, and anti-inflammatory properties, the specific effects of substituents on the this compound core remain uninvestigated in the available scientific literature. nih.govnih.govnih.govijpsonline.com Consequently, no data tables correlating specific structural changes to potency or affinity can be generated.

Conformational Analysis and its Influence on Biological Recognition

No studies were found that have performed a conformational analysis of this compound or its analogs. Such an analysis would be crucial to understand the three-dimensional arrangement of the molecule and how its different conformations might interact with a biological target. The preferred spatial arrangement of the cyclopropyl and pyrrolidine rings relative to the sulfonamide group, and how this is influenced by substituents, has not been documented.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

A search for QSAR models specifically developed for this compound analogs did not yield any results. QSAR studies are used to correlate variations in the physicochemical properties of compounds with their biological activities, but such an analysis has not been published for this particular chemical series.

Computational Chemistry and Molecular Modeling of N Cyclopropylpyrrolidine 1 Sulfonamide Interactions

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and analyzing the binding mode of a ligand within the active site of a protein. The process involves sampling a ligand's conformations and orientations and scoring them based on their complementarity to the target's binding site.

In studies of various sulfonamide derivatives, molecular docking has been successfully employed to elucidate their binding affinities and interactions with specific biological targets. For instance, docking studies on novel sulfonamide derivatives targeting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) revealed that the most active compounds exhibited the highest binding affinities. nih.gov One such derivative, 4-methyl-N-(2-nitrophenyl) benzene (B151609) sulfonamide, showed a strong binding affinity to DHPS with a free binding energy of -8.1 kcal/mol. nih.gov The analysis of its docked pose indicated crucial hydrogen bonds between the sulfonamide group and key amino acid residues like Arg63 and Ser219, which are essential for inhibiting the enzyme's function. researchgate.net

Similarly, docking analyses of other N-substituted sulfonamides against potential anticancer targets have demonstrated binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). nih.gov These studies highlight how molecular docking can effectively screen compounds and rationalize their biological activity based on specific interactions like hydrogen bonds and hydrophobic contacts within the target's active site. nih.gov For N-cyclopropylpyrrolidine-1-sulfonamide, this approach could be used to screen a wide range of proteins to identify potential targets and understand the structural basis for its activity.

Table 1: Example of Molecular Docking Results for a Sulfonamide Derivative

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | Dihydropteroate Synthase (DHPS) | -8.1 | Arg63, Ser219 | nih.gov |

| Sulfonamide Derivative 10o | P. falciparum N-myristoyltransferase (PfNMT) | Not specified (Ki = 0.09 µM) | Not specified | nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. researchgate.net This technique provides detailed information on the conformational changes and stability of a ligand-target complex, which is something static docking models cannot fully capture. nih.gov By simulating the behavior of the complex in a dynamic environment (often including water molecules and ions), researchers can assess the stability of binding poses predicted by docking and observe how the ligand and protein adapt to each other. nih.gov

For sulfonamide derivatives, MD simulations have been used to confirm the stability of their binding to target enzymes. For example, after docking sulfonamide chalcone (B49325) derivatives into the active site of α-glucosidase, MD simulations were performed on both the protein alone and the protein-ligand complex. These simulations helped to substantiate the stability of the homology-modeled protein structure and confirmed the binding mechanism suggested by the docking results. nih.gov

MD simulations can also shed light on how small molecules affect larger biological structures, such as cell membranes. Although not specific to this compound, studies on other small antimicrobial agents have used MD simulations to understand how they induce pore formation in bacterial membranes, a mechanism relevant to some antimicrobial drugs. nih.gov Such simulations can reveal changes in lipid ordering and the stability of pores, providing a dynamic picture of the molecule's mechanism of action. nih.govnih.gov

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.netmdpi.com DFT and other ab initio methods are crucial for calculating a variety of molecular properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies, which are fundamental to understanding a molecule's reactivity and spectroscopic characteristics. researchgate.netnih.govmdpi.com

DFT calculations have been widely applied to sulfonamide compounds to correlate theoretical data with experimental observations. nih.gov For example, DFT has been used to study the geometry and harmonic vibrational wavenumbers of sulfonamide derivatives, with results showing good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Furthermore, these calculations can determine the distribution of electron density and identify nucleophilic and electrophilic regions, which are key to predicting how a molecule will interact with biological targets. researchgate.net In one study, the molecular electrostatic potential (MESP) of sulfonamide derivatives was calculated to understand their intermolecular interactions. mdpi.comnih.govresearchgate.net

These quantum chemical methods are also used to calculate acid dissociation constants (pKa) and reaction pathways, providing insights into the molecule's behavior in different chemical environments and its metabolic fate. researchgate.net For this compound, DFT could be used to optimize its 3D geometry, calculate its electronic properties, and predict its reactivity, providing a foundational understanding of its chemical behavior.

Table 2: Quantum Chemical Descriptors Calculated for Sulfonamide Derivatives using DFT

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity) | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) | researchgate.net |

| MESP | Molecular Electrostatic Potential | Maps charge distributions, identifying sites for electrostatic interactions | researchgate.net |

QM/MM Methods for Quantum Mechanical/Molecular Mechanical Hybrid Simulations

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods combine the strengths of both QM and MM approaches to study large complex molecular systems, such as enzymes. nih.govresearchgate.net In a QM/MM simulation, a small, chemically active part of the system (e.g., the ligand and the key residues in an enzyme's active site) is treated with high-accuracy QM methods, while the larger, less critical part of the system (e.g., the rest of the protein and solvent) is treated with computationally efficient MM force fields. researchgate.netnih.gov

This hybrid approach allows for the accurate modeling of chemical reactions, electronic polarization, and charge-transfer effects within the context of a large biological environment, which would be computationally prohibitive to model entirely with QM. nih.govresearchgate.net QM/MM simulations are particularly useful for studying enzyme mechanisms, refining binding poses from docking, and calculating binding free energies with greater accuracy. researchgate.net

While specific QM/MM studies on this compound are not available, the methodology has been applied to sulfonamides to understand their interactions with protein targets. For instance, QM/MM methods can accurately describe subtle interactions, such as weak C-H···N hydrogen bonds between a sulfonamide ligand and a protein's hinge region, which purely MM-based methods might misrepresent. The accuracy of QM/MM allows for a more detailed understanding of the electronic and structural properties of the binding site, guiding the design of more potent and specific inhibitors. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be active at a specific biological target. nih.gov These features typically include hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to find new molecules that match the model and are therefore likely to be active. nih.gov

This approach has been successfully applied to classes of compounds like sulfonamide chalcone derivatives, which are known inhibitors of α-glucosidase. nih.gov A five-featured pharmacophore model was generated from a training set of active non-sugar derivatives. The model was then validated by confirming that its crucial features mapped perfectly onto the 3D structures of other known inhibitors. nih.gov Such a model is invaluable for virtual screening to discover novel compounds with potentially better activity or different scaffolds.

For a compound like this compound, if it were found to be active against a particular target, it could be used along with other similar active molecules to generate a pharmacophore model. This model would then serve as a powerful tool to search for new, structurally diverse compounds that share the same mechanism of action.

In Silico Prediction of Biological Interactions

In silico prediction encompasses a broad range of computational methods used to forecast the biological properties of a molecule, including its interactions with targets and its pharmacokinetic profile (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov These predictive models are often based on machine learning algorithms and statistical correlations between chemical structure and biological activity. nih.gov

For sulfonamide derivatives, in silico tools are routinely used to predict drug-likeness based on criteria like Lipinski's Rule of Five and to forecast ADMET properties. nih.gov For example, in a study of four sulfonamide analogues, in silico ADMET predictions were used to evaluate their potential as drug candidates. Properties such as the number of metabolites, potential for hERG potassium channel liabilities, and human intestinal absorption were assessed. nih.gov Such predictions are vital in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles.

Predicting drug-target interactions is another key application. nih.gov By representing the chemical structure of a drug and the sequence of a protein computationally, algorithms can predict the likelihood of an interaction. nih.gov These methods can be used to screen a new compound like this compound against a vast array of known protein targets to generate hypotheses about its potential biological functions or off-target effects.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-methyl-N-(2-nitrophenyl) benzene sulfonamide |

| Acetazolamide |

Emerging Research Avenues and Future Directions for N Cyclopropylpyrrolidine 1 Sulfonamide Research

Exploration of Novel Biological Targets and Therapeutic Applications

The sulfonamide functional group is a well-established pharmacophore, traditionally known for its antibacterial properties through the inhibition of dihydropteroate (B1496061) synthase (DHPS). researchgate.net However, recent research has expanded the therapeutic potential of sulfonamide-containing molecules far beyond antimicrobial applications. The exploration for N-cyclopropylpyrrolidine-1-sulfonamide could logically proceed by investigating its activity against a range of novel biological targets for which other sulfonamide and pyrrolidine (B122466) derivatives have shown significant promise.

Potential Therapeutic Areas:

Oncology: Many sulfonamide derivatives have been investigated as anti-cancer agents. okstate.edu A key area of interest is the inhibition of protein kinases, a family of enzymes often dysregulated in cancer. nih.gov Specifically, sulfonamide-based compounds have been developed as inhibitors of cyclin-dependent kinase 2 (CDK2), a target for cancer therapy. nih.gov Furthermore, some derivatives act as potent topoisomerase II poisons, inducing DNA double-stranded breaks in cancer cells, a mechanism similar to the established anticancer drug etoposide. nih.gov

Neurological Disorders: The pyrrolidine scaffold is a key feature in compounds targeting the central nervous system. Research into pyrrolidine sulfonamides has identified potent inhibitors of the glycine (B1666218) transporter 1 (GlyT1). nih.gov Inhibition of GlyT1 is a promising therapeutic strategy for schizophrenia and other disorders associated with the hypofunction of the NMDA receptor. nih.gov

Antiviral Applications: The versatility of the sulfonamide structure has led to the development of compounds with significant antiviral properties. These derivatives have shown activity against a wide spectrum of viruses, including enteroviruses, HIV, Ebola virus, and SARS-CoV-2, opening a critical avenue for the development of new antiviral therapies. mdpi.com

Anti-inflammatory and Other Enzymatic Inhibition: Sulfonamide conjugates have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and urease, indicating potential for treating inflammation and certain bacterial infections, such as those caused by Helicobacter pylori. nih.gov

The following table summarizes potential biological targets for this compound based on activities observed in structurally related compounds.

| Potential Target Class | Specific Target Example | Associated Therapeutic Area |

| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | Oncology |

| Transporters | Glycine Transporter 1 (GlyT1) | Neurological Disorders (e.g., Schizophrenia) |

| Topoisomerases | DNA Topoisomerase II | Oncology |

| Viral Proteins | Various (e.g., HIV Protease, Ebola Glycoprotein) | Virology |

| Other Enzymes | Cyclooxygenase-2 (COX-2), Urease | Inflammation, Bacterial Infections |

Development of Advanced Delivery Systems and Formulations

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its formulation and delivery to the target site. For a compound like this compound, leveraging advanced drug delivery systems could significantly enhance its pharmacokinetic profile, improve solubility, increase bioavailability, and provide controlled, targeted release.

Key Delivery Technologies:

Nanoparticles: Encapsulating sulfonamides into nanoparticles represents a promising strategy. Polymeric nanoparticles can carry poorly water-soluble drugs, prolong their circulation time in the bloodstream, and release them in a sustained manner. ucsd.edu The preparation of sulfonamide nanoparticles has been shown to be feasible and can enhance antimicrobial activity compared to the bulk drug form. nih.gov These systems can be designed to target specific tissues or cells, including those in the pulmonary system. biorxiv.org

Liposomes: Liposomes are vesicular carriers composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. A patented method exists for the preparation of sulfonamide compound liposomes, designed to overcome encapsulation challenges and prepare formulations suitable for injections, oral agents, gels, and sprays. google.com

Hydrogels: For topical or localized delivery, incorporating drug-loaded nanoparticles into a hydrogel matrix is an effective strategy. rsc.org This hybrid system can offer controlled and sustained release of the antimicrobial agent directly at the site of infection, which is particularly useful for wound healing or treating skin infections. rsc.org

Transdermal Delivery Systems (TDDS): For antibiotics that have suitable properties, transdermal delivery offers a non-invasive method with the potential for controlled release. nih.gov While most antibiotics are not ideal for passive diffusion through the skin, technologies like microneedle patches can physically bypass the stratum corneum to deliver the drug more effectively. nih.gov

| Delivery System | Primary Advantage(s) | Potential Application for this compound |

| Polymeric Nanoparticles | Improved solubility, sustained release, potential for targeting. ucsd.edu | Systemic delivery for infections or cancer, potentially reducing dosage frequency. |

| Liposomes | Encapsulation of diverse compounds, biocompatibility. google.com | Versatile formulations for intravenous, oral, or topical administration. |

| Nanoparticle-Hydrogels | Localized, controlled, and sustained release. rsc.org | Treatment of topical infections, wound dressings. |

| Transdermal Systems | Non-invasive, controlled release, avoidance of first-pass metabolism. nih.gov | Chronic treatments where steady-state plasma concentration is desired. |

Strategies for Overcoming Resistance Mechanisms (e.g., bacterial resistance to sulfonamides)

The widespread use of sulfonamides since their introduction has led to the emergence of significant bacterial resistance, limiting their clinical utility. researchgate.net A primary future direction for any new sulfonamide compound, including this compound, must involve strategies to circumvent these resistance mechanisms.

Mechanisms of Sulfonamide Resistance:

The most common form of resistance is not through mutation of the native bacterial DHPS enzyme but through the acquisition of foreign genes, specifically the sul genes (sul1, sul2, sul3), via horizontal gene transfer. springernature.comnih.gov These genes encode for a highly divergent, sulfa-insensitive version of the DHPS enzyme. researchgate.netspringernature.com

Structural and biochemical analyses have revealed the molecular basis for this insensitivity. The Sul enzymes, while catalytically similar to DHPS, possess a remodeled active site. nih.govbiorxiv.org A key difference is the presence of an additional phenylalanine residue in the Sul enzymes, which is positioned to sterically block the binding of bulkier sulfonamide drugs while still permitting entry of the natural, smaller substrate, p-aminobenzoic acid (pABA). nih.govbiorxiv.org

Strategies to Overcome Resistance:

Rational Drug Design: The detailed understanding of the Sul enzyme active site provides a blueprint for designing new sulfonamide derivatives that can evade this resistance mechanism. nih.gov The goal would be to modify the structure of this compound to create analogues that are either smaller or have a different conformation that prevents the steric clash with the key phenylalanine residue in the resistant enzyme. biorxiv.org

Drug Synergism: Combining sulfonamides with other drugs can restore their efficacy. A classic example is the use of trimethoprim, a dihydrofolate reductase inhibitor, which blocks the subsequent step in the same folic acid synthesis pathway. ftloscience.com This sequential inhibition makes it much harder for bacteria to overcome the blockade. ftloscience.com

Inhibition of Other Resistance Mechanisms: Bacteria can also employ other defense strategies, such as actively pumping the antibiotic out of the cell using efflux pumps. ftloscience.com Developing compounds that inhibit these pumps can be used in combination with sulfonamides to increase the intracellular concentration of the drug and restore its activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The process of drug discovery is long, costly, and has a high failure rate. Artificial intelligence (AI) and machine learning (ML) are rapidly transforming this landscape by enabling faster and more accurate prediction of drug properties, identification of novel candidates, and optimization of molecular structures. nih.govmdpi.com

Applications of AI/ML in Sulfonamide Research:

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of millions of compounds to identify those most likely to bind to a specific biological target. mdpi.com For this compound, AI could predict its binding affinity against a panel of targets (kinases, viral proteins, etc.) to prioritize experimental testing.

Quantitative Structure-Activity Relationship (QSAR): ML models, such as Support Vector Machines (SVM), are adept at identifying complex patterns in high-dimensional data. mdpi.com By training on existing data from other sulfonamides, a QSAR model could predict the biological activity of this compound and its derivatives, guiding chemists on which modifications are most likely to improve potency. mdpi.com Python-based algorithms have been specifically developed to optimize sulfonamide drugs using these approaches. nih.gov

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can go a step further by designing entirely new molecules. mdpi.com These models can be trained to generate novel sulfonamide structures that are optimized for high potency against a target (like a resistant Sul enzyme) while also possessing favorable drug-like properties (e.g., good solubility, low toxicity).

ADMET Prediction: A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI models can predict these properties in silico from a molecule's structure alone, allowing for the early deselection of unpromising candidates and the optimization of lead compounds to improve their pharmacokinetic and safety profiles. nih.gov

| AI/ML Technique | Application in Drug Discovery | Relevance to this compound |

| Machine Learning (e.g., SVM) | Virtual screening, QSAR, ADMET prediction. mdpi.com | Predict biological activity, prioritize testing, and optimize drug-like properties. |

| Deep Learning (e.g., ANNs) | Pattern recognition in complex biological data, predicting protein structures. nih.gov | Identify novel targets, understand drug-target interactions at a molecular level. |

| Generative AI (e.g., GANs) | De novo design of novel molecules with desired properties. mdpi.com | Design new derivatives with enhanced potency against resistant targets and improved safety. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.